1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate
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Overview
Description
1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to the indole core, along with two carboxylate groups.
Preparation Methods
The synthesis of 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.
Protection: The intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride in methanol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride.
Introduction of Formyl Group: A formyl group is introduced at the 4-position using n-butyllithium as a base and DMF as an electrophile.
Chemical Reactions Analysis
1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents: Reagents such as methanesulfonic acid, sodium borohydride, tert-butyl(dimethyl)silyl chloride, and n-butyllithium are commonly used in these reactions
Scientific Research Applications
1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of biologically active natural products like Indiacen A and Indiacen B.
Biology: Indole derivatives, including this compound, are studied for their anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities.
Medicine: The compound is investigated for its potential therapeutic applications in treating various disorders.
Industry: It is used in the synthesis of other complex molecules and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate can be compared with other similar indole derivatives:
Similar Compounds: Compounds like 1-(tert-butoxycarbonyl)indole, 1-indolecarboxylic acid tert-butyl ester, and N-tert-butoxycarbonylindole share structural similarities.
Uniqueness: The presence of the tert-butyl, methyl, and bromine groups, along with the two carboxylate groups, makes this compound unique in its chemical and biological properties
Properties
Molecular Formula |
C15H16BrNO4 |
---|---|
Molecular Weight |
354.20 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 6-bromoindole-1,4-dicarboxylate |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-6-5-10-11(13(18)20-4)7-9(16)8-12(10)17/h5-8H,1-4H3 |
InChI Key |
IGNOOYDYYHQTEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=C(C=C21)Br)C(=O)OC |
Origin of Product |
United States |
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